

A Comparative Guide to Validated Analytical Methods for Fenoprofen Calcium Hydrate

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Compound of Interest		
Compound Name:	Fenoprofen Calcium hydrate	
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This guide provides a detailed comparison of validated analytical methods for the quantification of **Fenoprofen Calcium hydrate** in bulk drug substances and pharmaceutical formulations. The information is intended for researchers, scientists, and drug development professionals to assist in the selection of the most appropriate analytical technique for their specific needs.

Comparison of Analytical Methods

Three primary methods for the analysis of **Fenoprofen Calcium hydrate** are compared below: High-Performance Liquid Chromatography (HPLC), Ultraviolet (UV) Spectrophotometry, and Titrimetry. Each method offers distinct advantages and is suited for different analytical purposes.

Data Presentation

The following tables summarize the key performance parameters of the validated HPLC and UV-Spectrophotometric methods.

Table 1: Comparison of Validated HPLC and UV-Spectrophotometric Methods



Parameter	RP-HPLC Method	RP-HPLC Method 2 (USP)[2]	UV- Spectrophotometri c Method[3]
Linearity Range	10 - 80 μg/mL[1]	Not explicitly stated	10 - 80 μg/mL[4][3]
Correlation Coefficient (r²)	0.9998[1]	Not explicitly stated	0.9924[4][3]
Accuracy (% Recovery)	99.4% - 100.8%[1]	Not explicitly stated	99.93% - 100.11%[4] [3]
Precision (% RSD)	System: 0.69, Method: 0.5[1]	≤ 2.0% for replicate injections	Intraday & Inter-day: <2%[4][3]
Limit of Detection (LOD)	2.082 μg/mL[1]	Not explicitly stated	5.209 μg/mL[4][3]
Limit of Quantification (LOQ)	6.92 μg/mL[1]	Not explicitly stated	15.78 μg/mL[4][3]
Wavelength (λmax)	270 nm[1]	272 nm	270 nm[4][3]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is highly specific and sensitive for the determination of Fenoprofen Calcium and its related substances.[5][6][7]

- a) RP-HPLC Method 1 (Validated for Bulk Drug)[1]
- Mobile Phase: A mixture of methanol and acetonitrile (80:20 v/v).
- Column: Enable C18 (250 mm x 4.6 mm, 5 μm).
- Flow Rate: 1.5 mL/min.



• Detection Wavelength: 270 nm.[1]

Injection Volume: 20 μL.

• Temperature: Ambient (25°C).

• Sample Preparation: A stock solution is prepared by dissolving the bulk drug in a mixture of methanol and acetonitrile. Further dilutions are made to fall within the linear range.[1]

b) RP-HPLC Method 2 (USP Assay Method)[2]

Mobile Phase: A degassed mixture of acetonitrile, water, and phosphoric acid (50:49.6:0.4).
 [2]

Column: 4.6-mm × 15-cm column containing 5-μm packing L7.[2]

Flow Rate: About 2 mL/min.[2]

Detection Wavelength: 272 nm.[2]

Diluting Solution: A mixture of methanol and water (700:300).[2]

- Standard Preparation: Accurately weigh about 70 mg of USP Fenoprofen Calcium RS into a 100-mL volumetric flask. Add 0.5 mL of 0.5 N hydrochloric acid and 2 mL of acetone, and dissolve by shaking. Dilute with Diluting solution to volume, and mix.[2]
- Assay Preparation: Accurately weigh about 70 mg of Fenoprofen Calcium into a 100-mL volumetric flask. Add 0.5 mL of 0.5 N hydrochloric acid and 2 mL of acetone, and dissolve by shaking. Dilute with Diluting solution to volume, and mix.[2]

UV-Visible Spectrophotometry

A simple and rapid method suitable for the routine quality control of Fenoprofen Calcium in pharmaceutical formulations.[4][3]

• Solvent (Diluent): Phosphate Buffer, pH 6.8.[4][3]

Wavelength (λmax): 270 nm.[4][3]



- Standard Stock Solution Preparation: Accurately weigh 100 mg of Fenoprofen Calcium and dissolve in a small amount of DMSO. Dilute with phosphate buffer (pH 6.8) in a 100 mL volumetric flask to obtain a concentration of 1000 μg/mL. A working standard of 100 μg/mL is prepared by further dilution with the buffer.[4]
- Calibration Curve: Prepare a series of dilutions ranging from 10 to 80 μg/mL from the working standard solution and measure their absorbance at 270 nm.[4][3]

Titrimetric Method (for Calcium Content)

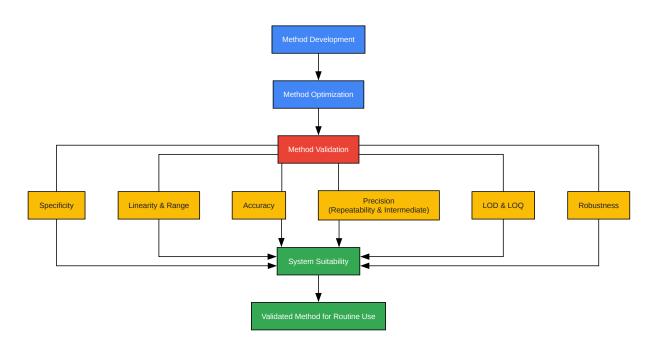
This method, as per the USP monograph, is specific for the determination of the calcium content in Fenoprofen Calcium.[2]

- Solvent: Alcohol and Dimethyl sulfoxide.[2]
- Titrant: 0.05 M edetate disodium (EDTA).[2]
- Indicator: Hydroxy naphthol blue.[2]
- Procedure:
 - Prepare a test solution by dissolving about 750 mg of Fenoprofen Calcium, accurately weighed, in alcohol (with heat if necessary), cool, and dilute to 50 mL with alcohol.
 - In a 150-mL beaker, mix 70 mL of water, 2 mL of sodium hydroxide solution (1 in 10), and about 0.3 g of hydroxy naphthol blue.[2]
 - Add about 1 mL of the Test solution and titrate to a blue endpoint with 0.05 M edetate disodium.[2]
 - Transfer 10.0 mL of the Test solution to the titrated solution and continue the titration to the blue endpoint with 0.05 M edetate disodium VS.[2]

Visualizations Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method for **Fenoprofen Calcium hydrate**.





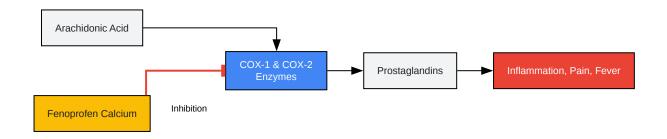
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Caption: Workflow for analytical method validation.

Fenoprofen's Mechanism of Action

Fenoprofen is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.





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Caption: Inhibition of Prostaglandin Synthesis by Fenoprofen.

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